2-(4-Methoxypiperidin-1-yl)acetic acid
Overview
Description
2-(4-Methoxypiperidin-1-yl)acetic acid is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of the methoxy group and the acetic acid moiety in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxypiperidin-1-yl)acetic acid typically involves the following steps:
Formation of 4-Methoxypiperidine: This can be achieved through the reaction of piperidine with methanol in the presence of an acid catalyst.
Acylation Reaction: The 4-Methoxypiperidine is then subjected to an acylation reaction with chloroacetic acid or its derivatives to form this compound.
The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxypiperidin-1-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(4-Hydroxypiperidin-1-yl)acetic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-(4-Methoxypiperidin-1-yl)ethanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-Hydroxypiperidin-1-yl)acetic acid
Reduction: 2-(4-Methoxypiperidin-1-yl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Methoxypiperidin-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-Methoxypiperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the acetic acid moiety play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxypiperidin-1-yl)acetic acid
- 2-(4-Methylpiperidin-1-yl)acetic acid
- 2-(4-Ethoxypiperidin-1-yl)acetic acid
Uniqueness
2-(4-Methoxypiperidin-1-yl)acetic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The methoxy group enhances its solubility and may influence its biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-methoxypiperidin-1-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-12-7-2-4-9(5-3-7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZLFBXXWPDLSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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